1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole
Description
1-[2-(2,4-Dimethylphenoxy)ethyl]-1H-pyrazole is a pyrazole derivative featuring a 2,4-dimethylphenoxy ethyl substituent attached to the nitrogen atom of the pyrazole ring. The 2,4-dimethylphenoxy ethyl group introduces steric and electronic effects that distinguish it from simpler pyrazole derivatives, influencing its solubility, reactivity, and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-4-5-13(12(2)10-11)16-9-8-15-7-3-6-14-15/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERKJSGFDSUFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole typically involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole is , with a molecular weight of 216.28 g/mol. Its structure features a pyrazole ring substituted with a phenoxyethyl group, which contributes to its biological activity.
Anti-Cancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anti-cancer agents. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
- Cytotoxicity Studies : Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against several cancer cell lines such as MCF7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer). For instance, compounds similar to this compound have demonstrated IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of specific kinases involved in cancer cell signaling pathways. For example, some derivatives have been noted for their ability to inhibit Aurora A/B kinases, which are crucial for mitotic progression .
Anti-Inflammatory Properties
In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. Pyrazoles are known to modulate inflammatory pathways, making them suitable candidates for the development of new anti-inflammatory drugs.
- Biological Assays : In vitro studies have shown that pyrazole derivatives can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways such as NF-kB signaling . This positions them as potential treatments for conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of pyrazole-based compounds:
- Study on Anticancer Efficacy : A study published in MDPI reported that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from low micromolar concentrations. This study emphasized the importance of structural modifications in enhancing anticancer activity .
- Inflammation Modulation : Another research article highlighted the role of substituted pyrazoles in reducing inflammation markers in animal models. The findings suggested that these compounds could serve as lead molecules for developing new anti-inflammatory agents .
Data Tables
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis |
| Compound B | Hep-2 | 0.74 | Kinase Inhibition |
| Compound C | A549 | 48 | Cytokine Modulation |
Mechanism of Action
The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-1H-pyrazole (18)
- Structure : Direct attachment of a 2,4-dimethylphenyl group to the pyrazole nitrogen.
- Properties: Reduced steric hindrance compared to the ethylphenoxy-substituted derivative. Synthesized with a 94% yield via Pd-catalyzed C–H amination ().
1-({[5-(α-D-Galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole (2)
- Structure: Contains a sugar moiety (galactopyranosyloxy) on the ethyl chain.
- Properties: Exhibits 70.4% growth inhibition in mouse melanoma cells at 100 µM, attributed to enhanced solubility and cellular uptake due to the hydrophilic sugar group. In contrast, the hydrophobic 2,4-dimethylphenoxy group in the target compound may reduce solubility but improve membrane permeability .
Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate
- Structure: Features an amino and ester group on the pyrazole ring, along with a 2,4-dimethylphenyl substituent.
- Properties: The electron-withdrawing ester group and amino functionality enhance reactivity in nucleophilic substitutions or cyclization reactions, unlike the ether-linked phenoxy group in the target compound .
Physicochemical Properties
- Solubility: The 2,4-dimethylphenoxy ethyl group in the target compound likely reduces aqueous solubility compared to hydrophilic derivatives like those with sugar moieties () or carboxylic acids ().
- Thermal Stability : indicates that ortho-substituted arylpyrazoles (e.g., 1-(2,4-dimethylphenyl)-1H-pyrazole) exhibit higher thermal stability due to reduced steric strain compared to para-substituted isomers. This trend may extend to the target compound .
Q & A
Q. What are the established synthetic routes for 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole, and what reaction conditions are critical?
The synthesis typically involves alkylation of a pyrazole core with a 2,4-dimethylphenoxyethyl group. Key steps include:
- Nucleophilic substitution : Reacting a pyrazole derivative (e.g., 1H-pyrazole) with 2-(2,4-dimethylphenoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at reflux (80–100°C) for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Critical conditions include controlling pH during intermediate steps (e.g., pH 5–6 for hydrazide formation to avoid salt by-products) and optimizing solvent polarity to minimize side reactions .
Q. Which spectroscopic methods are most reliable for structural characterization of this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole ring protons at δ 6.2–7.8 ppm, methyl groups at δ 2.2–2.5 ppm) .
- FTIR : Identify functional groups (e.g., C-O-C stretch at 1240–1260 cm⁻¹ for the phenoxy group) .
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~272 g/mol) and fragmentation patterns for validation .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Incomplete alkylation : Detected via TLC; resolved by extended reaction time or excess alkylating agent.
- Oxidation by-products : Minimized by inert atmosphere (N₂/Ar) and anhydrous solvents.
- Hydrazide intermediates : Removed by acid-base extraction (e.g., washing with dilute HCl) .
Advanced Research Questions
Q. How can regioselectivity in pyrazole substitution be controlled during synthesis?
- Directing groups : Electron-withdrawing substituents (e.g., ester groups) at specific pyrazole positions direct alkylation to the desired nitrogen .
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki reactions) for selective functionalization .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (reflux) stabilize thermodynamic outcomes .
Q. What methodologies are employed to analyze structure-activity relationships (SAR) for biological activity?
- Analog synthesis : Modify substituents (e.g., replace 2,4-dimethylphenoxy with halogenated or methoxy groups) and compare bioactivity .
- Computational docking : Use software like AutoDock to predict binding affinities with target enzymes (e.g., lipoxygenase or bacterial proteins) .
- In vitro assays : Test antimicrobial activity (MIC against S. aureus or E. coli) or enzyme inhibition (e.g., IC₅₀ for COX-2) .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
- Purity validation : Reanalyze compounds via HPLC to exclude impurities (>95% purity required) .
- Cell line specificity : Compare activity across multiple cell lines (e.g., cancer vs. normal cells) .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure consistent bioavailability; note that glycosylation (e.g., adding sugar moieties) can enhance cellular uptake .
Q. What strategies optimize reaction yields in multi-step syntheses involving 2,4-dimethylphenoxy intermediates?
- Stepwise pH control : Maintain pH 5–6 during hydrazide formation to prevent salt precipitation .
- Catalytic additives : Glacial acetic acid (1–2 drops) accelerates Schiff base formation in final coupling steps .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 7 hours to 30 minutes) for steps like cyclocondensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
